REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]2[O:8][C:9]([SH:11])=[N:10][C:6]=2[CH:5]=[CH:4][N:3]=1.[C:12]([O-])([O-])=O.[K+].[K+].CI>CN(C=O)C>[Br:1][C:2]1[C:7]2[O:8][C:9]([S:11][CH3:12])=[N:10][C:6]=2[CH:5]=[CH:4][N:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC2=C1OC(=N2)S
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
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is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
The reaction mixture is then poured on water
|
Type
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EXTRACTION
|
Details
|
extracted 2× with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with water and saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |